N-Benzyl-3-methanesulfonamidobenzamide

Description

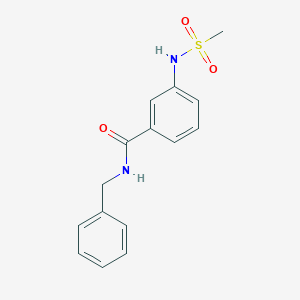

N-Benzyl-3-methanesulfonamidobenzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a methanesulfonamide group at the 3-position and a benzyl group attached to the nitrogen atom. The compound’s structure integrates a sulfonamide moiety, which is known for its versatility in medicinal chemistry (e.g., enzyme inhibition, antibacterial activity) and material science applications.

Properties

IUPAC Name |

N-benzyl-3-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-21(19,20)17-14-9-5-8-13(10-14)15(18)16-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXWBVALYXYVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methanesulfonamidobenzamide typically involves the reaction of benzylamine with 3-methanesulfonylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Benzyl-3-methanesulfonamidobenzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of benzylamine or benzyl alcohol derivatives.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Chemistry: N-Benzyl-3-methanesulfonamidobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents.

Medicine: this compound has potential applications in the development of drugs for treating various diseases. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable lead compound in drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-Benzyl-3-methanesulfonamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and methanesulfonamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Key Features :

- Functional Groups : Benzamide core with a 3-methyl substituent and an N-(2-hydroxy-1,1-dimethylethyl) group.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by characterization via NMR, IR, and X-ray crystallography .

- Applications : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization reactions, a feature absent in N-Benzyl-3-methanesulfonamidobenzamide due to its sulfonamide substituent .

Comparison :

- Reactivity : The hydroxyl and tertiary amine in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhance its coordination capability with transition metals, whereas the sulfonamide group in the target compound may prioritize hydrogen bonding or acidity-driven interactions.

- Solubility : The polar hydroxyl group in the former likely increases aqueous solubility compared to the more lipophilic benzyl and sulfonamide groups in the target compound.

3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide

Key Features :

Comparison :

- Molecular Complexity : The target compound’s benzamide moiety and benzyl group contribute to a higher molecular weight (~300–350 g/mol estimated) and greater structural rigidity.

- Biological Activity : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase). The bulkier benzyl group in the target compound may alter binding affinity compared to the smaller 3-methylbutan-2-yl group in this analogue .

Benzathine Benzylpenicillin

Key Features :

Comparison :

- Functional Groups : While both compounds contain benzyl groups, the target lacks the β-lactam core critical for antibacterial activity.

- Solubility : The dibenzylethylenediamine component in benzathine benzylpenicillin reduces solubility, whereas the sulfonamide and benzamide groups in the target compound may confer intermediate polarity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-Benzyl-3-methanesulfonamidobenzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to apoptosis induction and NF-κB pathway inhibition. This article explores its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of N-substituted benzamides, which are known for their diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 293.35 g/mol

The compound features a benzamide core with a benzyl group and a methanesulfonamide substituent, which contributes to its pharmacological properties.

Apoptosis Induction

Research indicates that N-substituted benzamides, including this compound, can induce apoptosis in various cell lines. This process is primarily mediated through the activation of caspases, which are critical enzymes in the apoptotic pathway. For instance, studies have shown that compounds with similar structures can significantly increase caspase activity, leading to programmed cell death in cancer cells .

NF-κB Inhibition

The NF-κB signaling pathway plays a crucial role in cell survival and proliferation. This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκB proteins, which sequester NF-κB dimers in the cytoplasm. This inhibition results in reduced transcription of pro-survival genes, thereby promoting apoptosis in target cells .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Thornberry et al. (1992) | Demonstrated that N-substituted benzamides can induce apoptosis via caspase activation. | Cell line assays with caspase inhibitors. |

| Dolle et al. (1994) | Confirmed the role of IκB degradation inhibition in NF-κB signaling disruption. | Western blot analysis post-treatment with various benzamides. |

| Recent Clinical Trials | Highlighted the potential use of benzamide derivatives as chemotherapeutic agents due to their apoptotic properties. | Phase II trials assessing efficacy against specific cancers. |

Case Studies

- Apoptosis Induction in Cancer Cells : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including Annexin V positivity and caspase activation.

- NF-κB Pathway Disruption : In a model of inflammatory disease, administration of the compound reduced NF-κB activity significantly compared to controls, correlating with decreased levels of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.